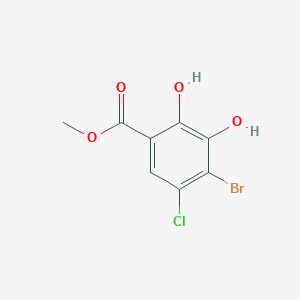
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is an organic compound with the molecular formula C8H6BrClO4 It is a derivative of benzoic acid and features both bromine and chlorine substituents, making it a halogenated aromatic ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate typically involves the esterification of 4-bromo-5-chloro-2,3-dihydroxybenzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of halogenated compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromo-3-hydroxybenzoate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
Uniqueness
Methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the dihydroxybenzoate structure provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
819800-64-1 |
|---|---|
Molekularformel |
C8H6BrClO4 |
Molekulargewicht |
281.49 g/mol |
IUPAC-Name |
methyl 4-bromo-5-chloro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H6BrClO4/c1-14-8(13)3-2-4(10)5(9)7(12)6(3)11/h2,11-12H,1H3 |
InChI-Schlüssel |
VEDBVQXMWUUNEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
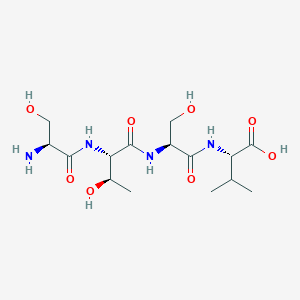

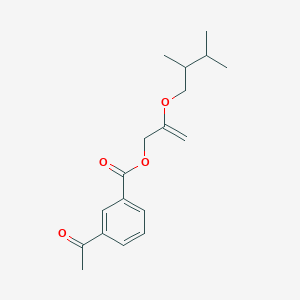
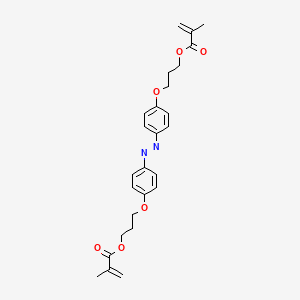
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
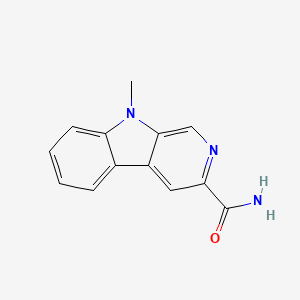
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
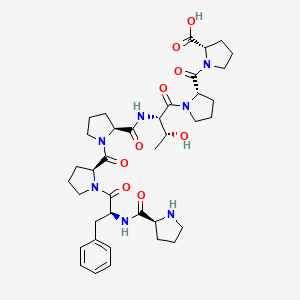
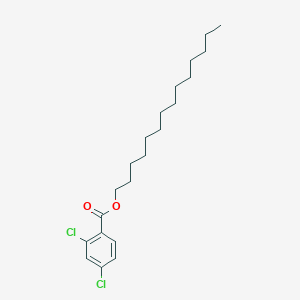
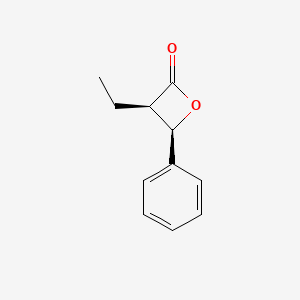
acetamido}hexanoic acid](/img/structure/B12520889.png)
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
